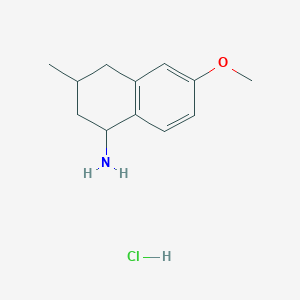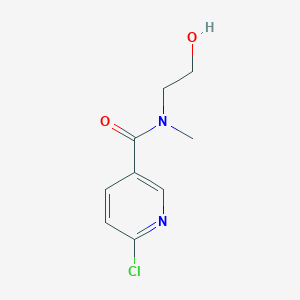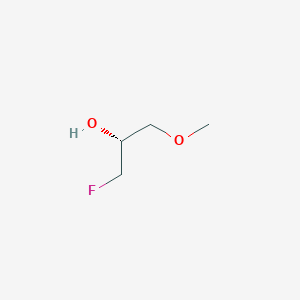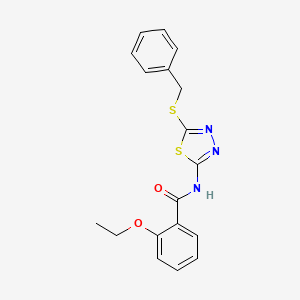
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide is a compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of thiadiazole derivatives, which have shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide and related compounds have shown promise in photodynamic therapy, particularly for cancer treatment. A study by Pişkin, Canpolat, & Öztürk (2020) describes the synthesis of related compounds with potential for photodynamic therapy applications due to their high singlet oxygen quantum yield and good fluorescence properties.
Antimicrobial Activity
Compounds similar to this compound have been studied for their antimicrobial properties. Desai, Rajpara, & Joshi (2013) conducted a study that found certain thiazole derivatives to have significant inhibitory action against various bacteria and fungi, suggesting their potential in treating microbial diseases.
Anticancer Potential
Research indicates that certain benzothiazole derivatives exhibit anticancer properties. Osmaniye et al. (2018) synthesized and investigated new benzothiazole acylhydrazones, revealing their probable anticancer activity. Similarly, Havrylyuk et al. (2010) explored the antitumor screening of 4-thiazolidinones with benzothiazole moiety, finding some compounds effective against various cancer cell lines.
Antiviral and Antibacterial Properties
Compounds similar to this compound have also been evaluated for their antiviral and antibacterial activities. Tang et al. (2019) designed and synthesized benzothiazole derivatives that showed good antiviral activities against tobacco mosaic virus and antibacterial activities against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum.
Mécanisme D'action
Target of Action
Similar compounds have been found to target proteins involved in cancer signaling pathways
Mode of Action
Related compounds have shown anticancer activity, suggesting that this compound may interact with its targets to inhibit cell proliferation or induce apoptosis . The exact interactions and resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to cell proliferation and apoptosis . The downstream effects of these changes could include reduced tumor growth and increased cell death in cancerous cells.
Result of Action
Related compounds have shown cytotoxicity against various cancer cell lines , suggesting that this compound may also have anticancer effects. The specific effects would depend on the compound’s targets and mode of action.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-2-23-15-11-7-6-10-14(15)16(22)19-17-20-21-18(25-17)24-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPPYVRKRVGXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

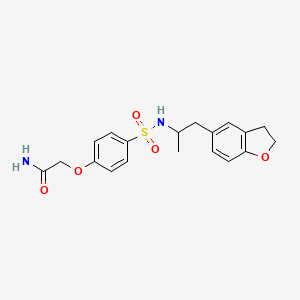
![2-[2-[4-[3-[4-(1-Adamantyl)phenoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2518514.png)
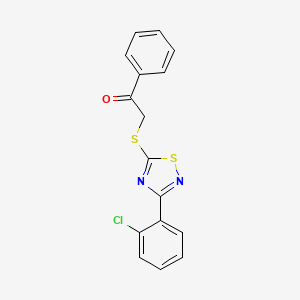
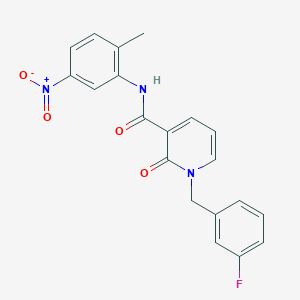
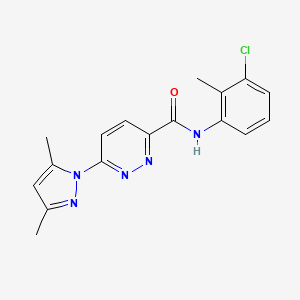
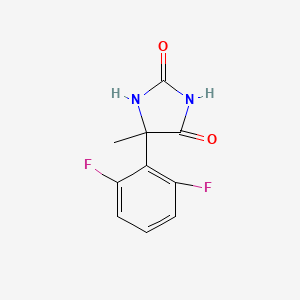
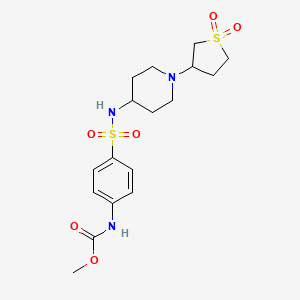
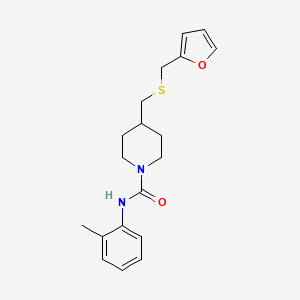
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2518525.png)
